![molecular formula C19H16ClN3O2 B2754021 (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide CAS No. 891111-78-7](/img/structure/B2754021.png)
(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with the chlorophenyl group: The oxadiazole intermediate is then coupled with a chlorophenyl derivative using a suitable coupling agent, such as EDCI or DCC, in the presence of a base like triethylamine.
Formation of the prop-2-enamide linkage: The final step involves the formation of the prop-2-enamide linkage through a condensation reaction between the oxadiazole intermediate and an appropriate acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Palladium(II) acetate
- Vanillin acetate
Uniqueness
(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is unique due to its specific structural features, such as the presence of the oxadiazole ring and the chlorophenyl group, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-7-9-15(13(2)11-12)18-22-23-19(25-18)21-17(24)10-8-14-5-3-4-6-16(14)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGLKFULMWUKPT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
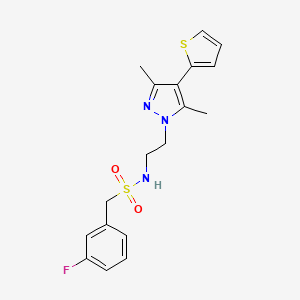
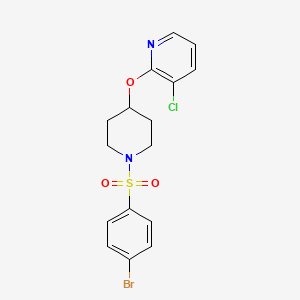
![1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea](/img/structure/B2753942.png)
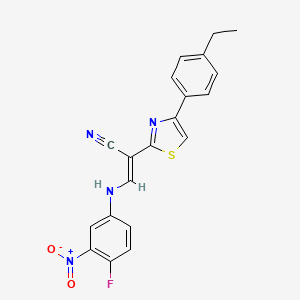

![3-oxo-2-phenyl-5-propyl-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)
![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)
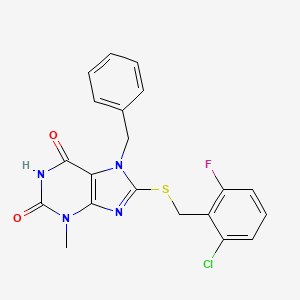
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2753953.png)
![4-(Benzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)
![4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2753956.png)
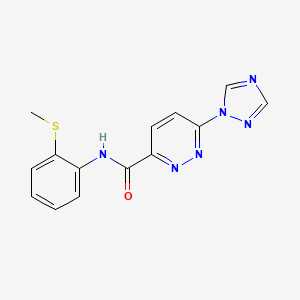
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B2753961.png)
